molecular formula C13H10ClFN2O2 B2604555 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-33-4

3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2604555
CAS RN: 1613051-33-4
M. Wt: 280.68
InChI Key: KUPCSJDAVPGCQE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid, also known as CP-945,598, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation and pain. CP-945,598 has been studied extensively for its potential therapeutic applications in various diseases.

Scientific Research Applications

Aurora Kinase Inhibitor

Research has identified compounds that inhibit Aurora A, which may be useful in treating cancer. This highlights the potential of pyrazole derivatives in cancer therapeutics through the modulation of key cellular pathways (ロバート ヘンリー,ジェームズ, 2006).

Structural Characterization and Synthesis

Studies have synthesized and characterized isostructural compounds with a focus on pyrazole derivatives, showcasing their potential in material sciences and organic chemistry. The structural determination aids in understanding the molecular conformation and properties of these compounds (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Optical Nonlinearity

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their optical nonlinearity, indicating their potential use in optical limiting applications. This underscores the relevance of pyrazole derivatives in developing new materials for photonic technologies (B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013).

Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial activity, highlighting the potential for developing new antibacterial agents. The synthesis and characterization of these compounds provide insights into their potential medical applications (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009).

Fluorinated Pyrazoles in Medicinal Chemistry

The development of 3-amino-4-fluoropyrazoles through a synthetic strategy for monofluorination highlights the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. This research emphasizes the role of such compounds in the synthesis of pharmacologically active molecules (Riccardo Surmont, G. Verniest, Mathias De Schrijver, J. Thuring, P. ten Holte, F. Deroose, N. de Kimpe, 2011).

properties

IUPAC Name

(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-8-11(6-7-12(18)19)13(14)17(16-8)10-4-2-9(15)3-5-10/h2-7H,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPCSJDAVPGCQE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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